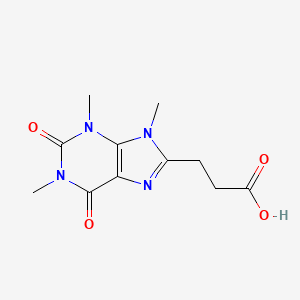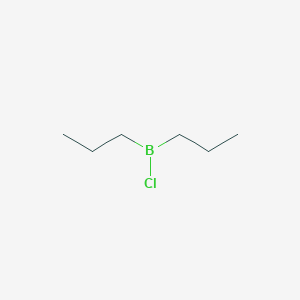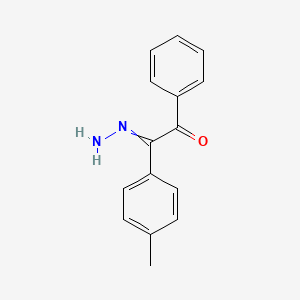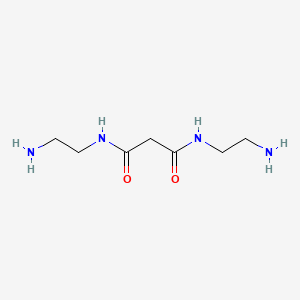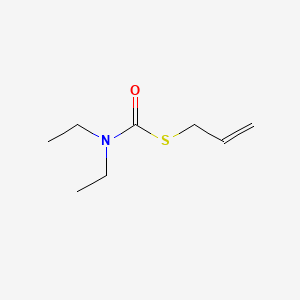
S-allyl diethylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-allyl diethylthiocarbamate: is an organic compound belonging to the class of dithiocarbamates. It is characterized by the presence of an allyl group attached to a diethylthiocarbamate moiety. The molecular formula of this compound is C8H15NS2, and it has a molecular weight of 189.34 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-allyl diethylthiocarbamate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of allyl chloride. The reaction typically occurs under basic conditions, using sodium hydroxide as a base. The general reaction scheme is as follows:
C2H5NH+CS2+NaOH→C2H5NCS2Na+H2O
C2H5NCS2Na+C3H5Cl→C8H15NS2+NaCl
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-allyl diethylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the allyl group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-allyl diethylthiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound has been studied for its potential neuroprotective effects and its ability to modulate enzyme activity.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of polymers.
Mechanism of Action
The mechanism of action of S-allyl diethylthiocarbamate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.
Neuroprotection: It acts as a partial antagonist of glutamate receptors, reducing excitotoxicity and providing neuroprotection.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress.
Comparison with Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but lacks the allyl group.
Allyl dimethyldithiocarbamate: Contains a dimethyl group instead of a diethyl group.
Uniqueness: S-allyl diethylthiocarbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
18283-58-4 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
S-prop-2-enyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C8H15NOS/c1-4-7-11-8(10)9(5-2)6-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
XIVRQWGPOVHYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


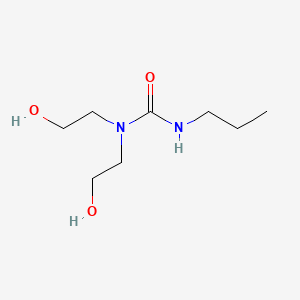
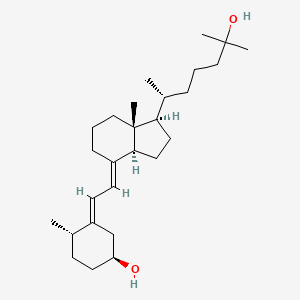
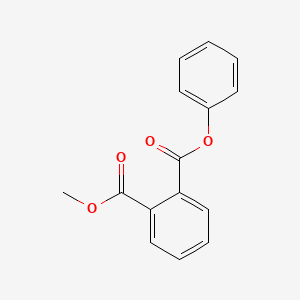


![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
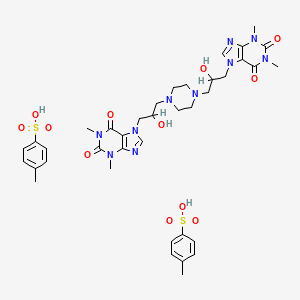
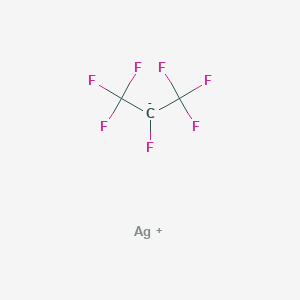
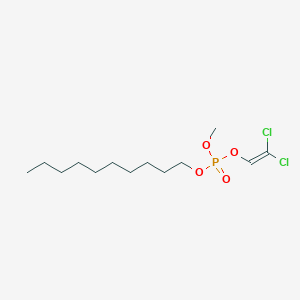
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
